
N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide, also known as CP-690,550, is a synthetic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of Janus kinase (JAK) inhibitors, which have been shown to have anti-inflammatory and immunosuppressive effects.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Research into compounds structurally related to N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide has demonstrated antimicrobial activity. For instance, the synthesis and characterization of some Schiff bases of 2-amino-4-(4-chlorophenyl) –n-(3-furan-2-ylmethyl carboxamido) thiophenes showed significant antimicrobial effects. These compounds were synthesized using the versatile Gewald reaction and were found to exhibit antimicrobial activity upon screening (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).
Synthesis and Characterization for Potential Bioactive Compounds
The compound's framework is also explored in the context of synthesizing and characterizing potentially bioactive materials. For example, the synthesis of functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling was studied for its antibacterial activities against drug-resistant bacteria. This research highlights the compound's potential as a precursor for developing new antibacterial agents (Siddiqa et al., 2022).
Metal Complexes with Antibacterial Activities
The study on carboxamides and their metal complexes, including Cu(II) and Zn(II), demonstrated significant antibacterial activities against E. coli. The parent ligands and their metal complexes were characterized and analyzed for their effectiveness as antibacterial agents, with metal complexes showing enhanced activity compared to the parent ligands. This suggests potential applications in developing new antibacterial treatments (Aktan, Gündüzalp, & Özmen, 2017).
Corrosion Inhibition
In the context of industrial applications, derivatives similar to N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide were tested as inhibitors for mild steel corrosion in acidic media. The study indicated that these compounds could effectively inhibit corrosion, providing a foundation for developing new corrosion inhibitors for industrial applications (Sappani & Karthikeyan, 2014).
Potential in High-Performance Materials
The compound's framework is relevant to the synthesis of high-performance materials. For example, the enzymatic polymerization of Furan-2,5-Dicarboxylic Acid-Based Furanic-Aliphatic Polyamides offers sustainable alternatives to traditional polyphthalamides. This indicates the role of furan derivatives in producing materials with potential applications in various industries (Jiang et al., 2015).
Eigenschaften
IUPAC Name |
N-(2-chlorophenyl)-5-(thiophen-2-ylmethylsulfamoyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O4S2/c17-12-5-1-2-6-13(12)19-16(20)14-7-8-15(23-14)25(21,22)18-10-11-4-3-9-24-11/h1-9,18H,10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAZHFOLFMVKXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC=C(O2)S(=O)(=O)NCC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-5-(N-(thiophen-2-ylmethyl)sulfamoyl)furan-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

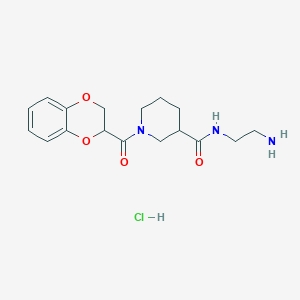
![3-methoxy-N-{3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}benzamide](/img/structure/B3000061.png)

![3-[(2-chloro-6-fluorobenzyl)oxy]-2-methyl-1-(4-methylbenzyl)-4(1H)-pyridinone](/img/structure/B3000063.png)
![4-[2-(4-Fluorophenyl)-4-methyl-1,3-oxazol-5-yl]pyrimidin-2-amine](/img/structure/B3000064.png)
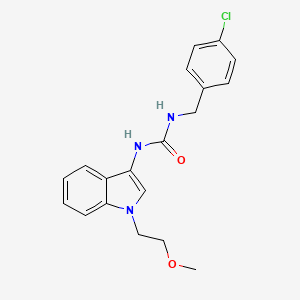
![(3Ar,7aR)-2-methyl-1,3,3a,4,6,7-hexahydropyrano[3,4-c]pyrrole-7a-carboxylic acid;hydrochloride](/img/structure/B3000068.png)
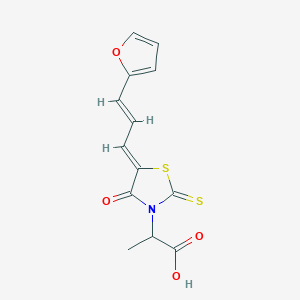
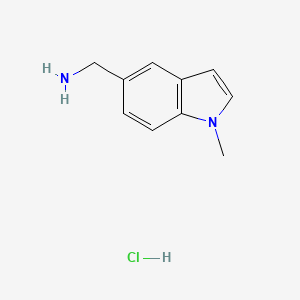
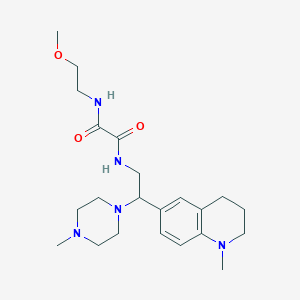
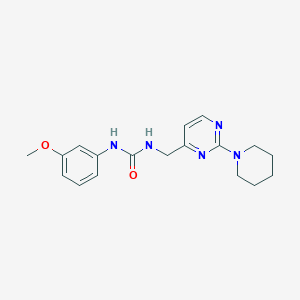
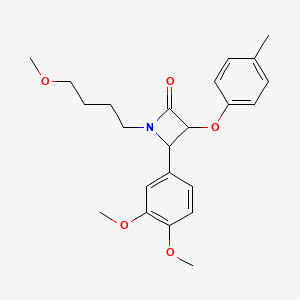
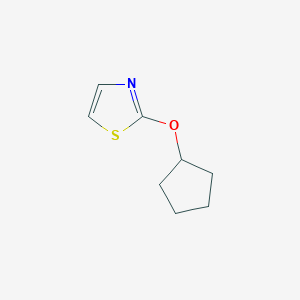
![6-[[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]methyl]pyridine-3-carboxylic acid](/img/structure/B3000082.png)